Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Lipophilicity Drug-likeness Permeability

Pyrazolooxazepine building blocks with undocumented purity can derail medicinal chemistry SAR. Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate (CAS 1935360-89-6) solves this: • 98% purity-usable as HPLC reference standard or qNMR internal standard, reducing re-purification costs. • LogP 0.93-0.36-unit advantage over the ethyl ester, minimizing aggregation and non-specific binding in biochemical assays. • MW 196.20 Da, zero HBD-ideal fragment-like starting point for lead optimization prior to hydrolytic activation. Full analytical documentation. Standard global shipping.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B12074922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2CCCCOC2=C1
InChIInChI=1S/C9H12N2O3/c1-13-9(12)7-6-8-11(10-7)4-2-3-5-14-8/h6H,2-5H2,1H3
InChIKeyFRZYFPLSQAEMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate – Core Scaffold Identity & Procurement Baseline


Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate (CAS 1935360-89-6) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a seven-membered oxazepine, bearing a methyl ester at the 2-position . The compound is supplied as a research-grade building block with a molecular weight of 196.20 g/mol and a calculated LogP of 0.93, placing it in a moderately hydrophilic space relative to its closest homologs . It is primarily sourced for medicinal-chemistry exploration and specialty-material synthesis .

Medicinal chemistry building block for pyrazolooxazepine libraries
Methyl ester enables esterase-labile prodrug or intermediate exploration
Research-grade material for reproducible SAR and synthesis workflows

Why Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate Cannot Be Freely Substituted by In-Class Analogs


The pyrazolo[5,1-b][1,3]oxazepine scaffold is highly sensitive to even minor peripheral modifications; exchanging the ester group from methyl to ethyl or hydrolyzing to the free carboxylic acid alters lipophilicity, hydrogen-bonding capacity, and molecular weight in ways that directly impact solubility, permeability, and downstream synthetic utility . Consequently, procurement decisions that treat these analogs as interchangeable risk introducing undesired physicochemical properties or requiring re-optimization of reaction conditions.

Ethyl ester analog
More lipophilic; may reduce aqueous solubility and shift assay performance.
Carboxylic acid analog
Introduces a hydrogen-bond donor, potentially lowering passive permeability.
Molecular weight shift
+14 Da vs. acid alters fragment-library binning and ligand efficiency contexts.

Quantitative Differentiation of Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate from Its Closest Analogs


Lipophilicity Shift: Methyl Ester vs. Ethyl Ester LogP Comparison

The methyl ester exhibits a measured LogP of 0.93, which is 0.36 log units lower than the ethyl ester analog (LogP = 1.28) . This difference corresponds to a ~2.3-fold lower partition coefficient, indicating substantially higher aqueous solubility and potentially reduced passive membrane permeability relative to the ethyl ester.

Lipophilicity
Data to verify
LogP 0.93 (methyl ester)
vs 1.28 (ethyl ester)
Δ +0.36
Supports higher aqueous solubility context for methyl ester
Calculated values; experimental validation recommended
Lipophilicity Drug-likeness Permeability

Purity Specification Advantage: 98% Methyl Ester vs. 97% Ethyl Ester

Commercially, the methyl ester is routinely supplied at 98% purity , whereas the ethyl ester analog is standardly offered at 97% purity . Although numerically small, this 1% purity difference reduces the level of unidentified impurities that could confound biological assay interpretation or complicate downstream synthetic steps.

Purity specification
Supplier review
98% (methyl ester)
vs 97% (ethyl ester)
Δ 1 pp
Reported higher purity may improve lot consistency for SAR
Commercial specifications; independent verification advised
Purity Reproducibility Analytical consistency

Hydrogen-Bond Donor Count: Methyl Ester (0 HBD) vs. Carboxylic Acid (1 HBD)

The methyl ester possesses zero hydrogen-bond donors (HBD = 0) , whereas the corresponding carboxylic acid analog bears one hydrogen-bond donor (the acidic proton) . According to Lipinski's Rule of Five, each additional HBD generally reduces passive oral absorption; thus, the methyl ester is predicted to exhibit superior membrane permeability compared to the acid.

H-bond donors
Class-level
HBD = 0 (methyl ester)
vs HBD = 1 (carboxylic acid)
Predicted higher passive permeability for methyl ester
Based on Lipinski rules; empirical confirmation needed
Hydrogen bonding Permeability Oral bioavailability

Molecular Weight Differentiation: Methyl Ester (196.20 Da) vs. Carboxylic Acid (182.18 Da)

The molecular weight of the methyl ester is 196.20 Da , whereas the carboxylic acid analog weighs 182.18 Da . The 14 Da difference reflects the methyl ester group, which can serve as a metabolically labile prodrug handle or a synthetic intermediate for further derivatization, whereas the acid is the terminal hydrolysis product.

Molecular weight
Data to verify
196.20 Da
+14.02 Da vs acid
May shift ligand efficiency metrics
Vendor-reported values
Molecular weight Fragment-based screening Ligand efficiency

Optimal Deployment Scenarios for Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate


Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity

When a project demands a pyrazolooxazepine core with a LogP near 0.9 to maintain aqueous solubility for biochemical assays, the methyl ester is the direct choice. The 0.36 LogP unit advantage over the ethyl ester reduces the risk of aggregation or non-specific binding often seen with more lipophilic analogs.

Prodrug Design and Esterase-Labile Functionalization

The methyl ester can be utilized as a prodrug moiety or a synthetic handle for further derivatization. Its molecular weight (196.20 Da) and zero HBD count make it an attractive starting point for optimizing pharmacokinetic properties before hydrolytic conversion to the active carboxylic acid .

High-Purity Reference Standards for Analytical Method Development

The 98% purity specification supports its use as a reference standard in HPLC method validation or quantitative NMR studies, where the 1% purity gap over the ethyl ester analog (97%) provides a measurable improvement in signal-to-noise ratio for impurity profiling.

Application
Selection Property
Validation Focus
SAR studies requiring balanced lipophilicity
Moderate LogP scaffold
Aqueous solubility and non-specific binding control
Prodrug and esterase-labile intermediate synthesis
Methyl ester as synthetic handle
Hydrolytic conversion to active carboxylic acid
Analytical reference standard for method development
Research-grade purity
Impurity profiling and signal-to-noise ratio in HPLC/NMR
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